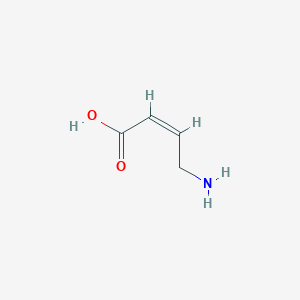

4-hydroxy-6-phenyl-2H-pyran-2-one

Overview

Description

“4-hydroxy-6-phenyl-2H-pyran-2-one” is a type of 4-hydroxy-2-pyrone . These molecules are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products . They are widespread in nature and possess versatile bioactivity, making them an attractive target for synthesis and modification .

Synthesis Analysis

The major synthetic methods for 4-hydroxy-2-pyrones are biomimetic and are based on the cyclization of tricarbonyl compounds . Novel chemical methods of de novo synthesis based on alkyne cyclizations using transition metal complexes and ketene transformations allow for straightforward access to 4-hydroxy-2-pyrones . These methods have been applied for the construction of natural products .Molecular Structure Analysis

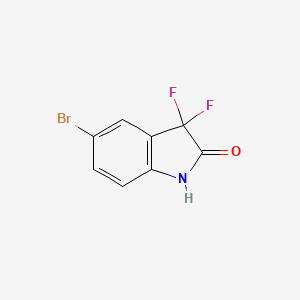

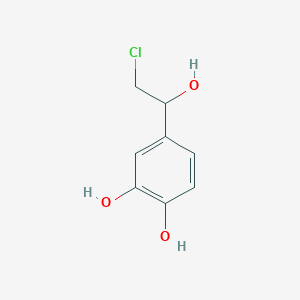

The molecular structure of 4-hydroxy-2-pyrones, including “this compound”, is characterized by the presence of a pyrone ring . These substances can exist in two tautomeric forms, namely, 4-hydroxy-2-pyrone and 2-hydroxy-4-pyrone . The former is a major tautomer as the result of effective conjugation .Chemical Reactions Analysis

The chemical reactions involving 4-hydroxy-2-pyrones are diverse due to the presence of several electrophilic and nucleophilic centers in these molecules . This structural feature makes a wide range of synthesis methods available for their synthesis .Scientific Research Applications

HIV-Protease Inhibition

4-Hydroxy-6-phenyl-2H-pyran-2-one has been studied for its potential in inhibiting HIV protease. A series of compounds derived from this molecule, particularly those with substitutions on the phenyl group, have shown inhibitory activity against HIV protease. This research suggests a promising avenue for developing non-peptide inhibitors with improved synthesis and pharmacological profiles (Steinbaugh et al., 1996); (Tummino et al., 1994).

Synthesis Techniques

Innovative synthesis methods for derivatives of this compound have been developed. A notable example is the ultrasound-mediated condensation of amines with dehydroacetic acid, which offers a more efficient, environmentally friendly, and higher-yielding process compared to traditional methods (Wang et al., 2011).

Corrosion Inhibition

Research has explored the application of pyran-2-one derivatives, including this compound, in corrosion inhibition. These compounds have demonstrated significant effectiveness in protecting mild steel from corrosion in acidic environments, functioning as mixed-type inhibitors and adhering to the Langmuir isotherm model (El Hattak et al., 2021).

Plant Growth Inhibition

Certain derivatives of this compound have shown potent plant growth inhibitory activities. For example, compounds with small electron-withdrawing atoms substituted on the benzene ring demonstrated higher activity against Italian ryegrass shoots and roots (Ochi et al., 2021).

Antimicrobial Properties

Some derivatives of this compound exhibit antimicrobial properties, particularly against gram-positive bacteria. The nature and size of the substituents on these compounds play a crucial role in their antibacterial activity (Georgiadis et al., 1992).

Future Directions

The future directions in the research of 4-hydroxy-2-pyrones, including “4-hydroxy-6-phenyl-2H-pyran-2-one”, could involve the development of more efficient synthesis methods, exploration of their bioactivity, and their application in the production of valuable chemical products from biomass feedstock .

Properties

IUPAC Name |

4-hydroxy-6-phenylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-9-6-10(14-11(13)7-9)8-4-2-1-3-5-8/h1-7,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCSWBPHENSQNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=O)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40715944 | |

| Record name | 4-Hydroxy-6-phenyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5526-38-5 | |

| Record name | 4-Hydroxy-6-phenyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 4-hydroxy-6-phenyl-2H-pyran-2-one in organic synthesis?

A1: this compound serves as a valuable starting material for synthesizing diverse heterocyclic compounds. It can undergo a domino Knoevenagel condensation/6π-electron electrocyclization reaction with cyclic and acyclic α, β-unsaturated aldehydes to yield a range of new 7-phenyl-2H,5H-pyrano[4,3-b]pyran-5-ones and related tricyclic heterocycles. [, ] This reaction can be carried out under various conditions, including thermal, microwave-assisted, and in the presence of ionic liquids. [, ]

Q2: How is this compound involved in the biosynthesis of natural products?

A2: This compound plays a key role as a precursor in the biosynthesis of certain flavonoids. For instance, the yeast Rhodotorula glutinis can metabolize chrysin, a naturally occurring flavonoid, through a pathway that involves this compound as an intermediate. [] The yeast initially hydroxylates chrysin at the C-8 position to produce norwogonin. Subsequently, the A-ring of norwogonin is cleaved, leading to the formation of this compound. []

Q3: Are there any natural sources of this compound derivatives?

A3: Yes, marine-derived fungi have been identified as a source of this compound derived meroterpenoids. For example, the fungal strain Penicillium sp. SCSIO 41691 produces a variety of these compounds, including 1-methyl-12a,12b-epoxyarisugacin M, 1-methyl-4a,12b-epoxyarisugacin M, and 2,3-dihydroxy-3,4a-epoxy-12a-dehydroxyisoterreulactone A. [] These meroterpenoids exhibit diverse structural features, with some displaying unique methyl migrations or possessing rare hexacyclic ring systems. []

Q4: Do this compound derivatives exhibit any biological activity?

A4: Some of the meroterpenoids derived from this compound demonstrate promising biological activity. Specifically, 3'-demethoxyterritrems B', isolated from Penicillium sp. SCSIO 41691, has shown inhibitory activity against lipopolysaccharide-induced nitric oxide production in RAW 264.7 cells. [] This finding suggests potential anti-inflammatory properties for this class of compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(Phenylsulfanyl)propyl]furan](/img/structure/B3144422.png)

![N-[(Z)-(dimethylamino)methylidene]-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3144428.png)

![3-Methyl-4-[3-(trifluoromethyl)phenoxy]isoxazolo[5,4-d]pyrimidine](/img/structure/B3144448.png)

![8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B3144458.png)

![Benzene, 4-[(4-butylphenyl)ethynyl]-2-fluoro-1-isothiocyanato-](/img/structure/B3144472.png)